molecular formula C16H11Cl4N3O2 B12017325 3,4-Dichloro-N-(2-(2-(2,6-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 764652-93-9

3,4-Dichloro-N-(2-(2-(2,6-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12017325
CAS No.: 764652-93-9
M. Wt: 419.1 g/mol
InChI Key: XALBTLQHARVDJZ-QPJQQBGISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N-(2-(2-(2,6-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a synthetic organic compound that belongs to the class of dichlorobenzamide derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(2-(2-(2,6-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2,6-dichlorobenzylidene hydrazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as N,N-dimethylformamide at elevated temperatures (around 60°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-(2-(2,6-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

3,4-Dichloro-N-(2-(2-(2,6-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(2-(2-(2,6-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,6-Dichlorobenzylidene)-3-(trifluoromethyl)aniline

Uniqueness

3,4-Dichloro-N-(2-(2-(2,6-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific substitution pattern and the presence of both dichlorobenzylidene and hydrazino groups. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

CAS No.

764652-93-9

Molecular Formula

C16H11Cl4N3O2

Molecular Weight

419.1 g/mol

IUPAC Name

3,4-dichloro-N-[2-[(2E)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H11Cl4N3O2/c17-11-2-1-3-12(18)10(11)7-22-23-15(24)8-21-16(25)9-4-5-13(19)14(20)6-9/h1-7H,8H2,(H,21,25)(H,23,24)/b22-7+

InChI Key

XALBTLQHARVDJZ-QPJQQBGISA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.